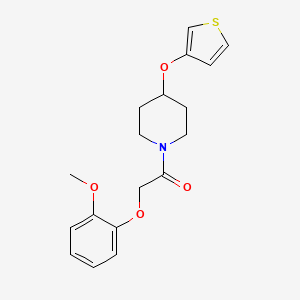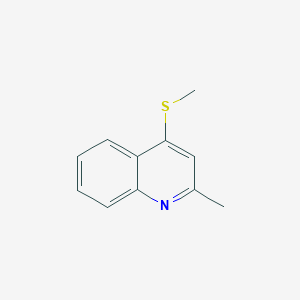
2-Methyl-4-methylsulfanylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methyl-4-methylsulfanylquinoline” is a type of quinoline, a class of organic compounds that are heterocyclic and contain a double-ring structure with a benzene ring fused to a pyridine ring . Quinoline derivatives represent an important class of compounds showing a wide range of biological activities .
Synthesis Analysis
The synthesis of “2-Methyl-4-methylsulfanylquinoline” involves the use of α,β-unsaturated aldehydes . The main starting compounds are prepared by the reaction of 4-(2-methyl-4-sulfanylquinolin-3-yl)butan-2-ones with methyl iodide in an ethanol solution in the presence of sodium ethylate .Molecular Structure Analysis
The molecular structure of “2-Methyl-4-methylsulfanylquinoline” can be analyzed using various techniques such as Scanning Electron Microscopy (SEM), Confocal Laser Scanning Microscopy (CLSM), and Low Field Nuclear Magnetic Resonance (LF-NMR) .Chemical Reactions Analysis
The chemical reactions involving “2-Methyl-4-methylsulfanylquinoline” are complex and involve multiple steps. For example, the reactions of the latter and their sulfanyl analogs with phenylhydrazine hydrochloride gave benzene ring–substituted 2-methyl-3-[(2-methyl-1H-indol-3-yl)methyl]-4-(methylsulfanyl)quinolines .Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-4-methylsulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c1-8-7-11(13-2)9-5-3-4-6-10(9)12-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZABOHNOFBOGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-methylsulfanylquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

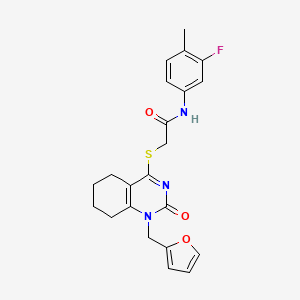
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2844429.png)
![4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline](/img/no-structure.png)
![2-(cyclohexylamino)-N-[(diphenylmethylene)amino]propanamide](/img/structure/B2844432.png)
![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2844433.png)
![3-[methyl(phenyl)sulfamoyl]-4-phenyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2844434.png)
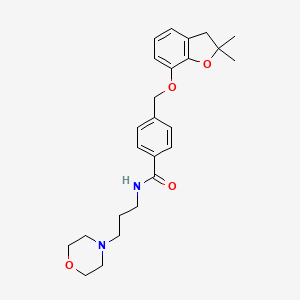
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,6-dimethoxybenzamide](/img/structure/B2844438.png)
![2-(thiophen-3-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2844441.png)
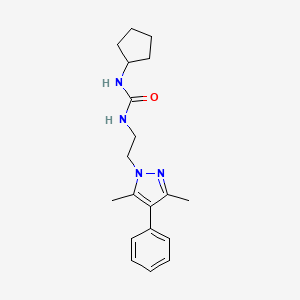
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2844447.png)
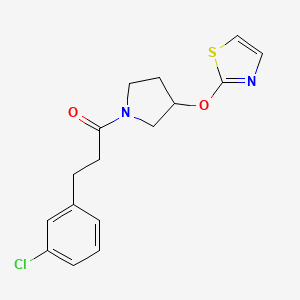
![(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2844449.png)
